molecular formula C6H12ClN3 B1436901 (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride CAS No. 2134096-73-2

(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride

Cat. No.: B1436901
CAS No.: 2134096-73-2
M. Wt: 161.63 g/mol
InChI Key: FTALNDKZNAEITL-JEDNCBNOSA-N
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Description

(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride is a chiral amine compound with a pyrazole ring structure. It is commonly used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties. The compound is known for its ability to act as a building block in the creation of more complex molecules.

Scientific Research Applications

(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced to the pyrazole ring via alkylation using methyl iodide or a similar reagent.

    Chiral Amine Formation: The chiral amine is formed through the reduction of a corresponding ketone or imine intermediate using a chiral reducing agent such as (S)-CBS catalyst.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine or methyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the pyrazole ring or the amine group, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl group or the amine nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as N-oxides or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or secondary amines.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pyrazole ring and the chiral amine group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    ®-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine Hydrochloride: The enantiomer of the compound, with different chiral properties.

    1-(1-Methyl-1H-pyrazol-3-yl)ethanamine: The non-chiral version of the compound.

    1-(1-Methyl-1H-pyrazol-3-yl)ethanol: A related compound with a hydroxyl group instead of an amine.

Uniqueness: (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity. Its pyrazole ring structure also contributes to its distinct chemical properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1S)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5(7)6-3-4-9(2)8-6;/h3-5H,7H2,1-2H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTALNDKZNAEITL-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NN(C=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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